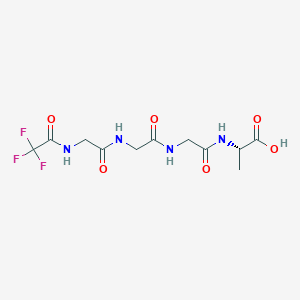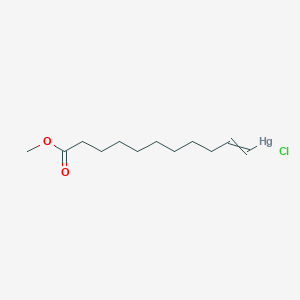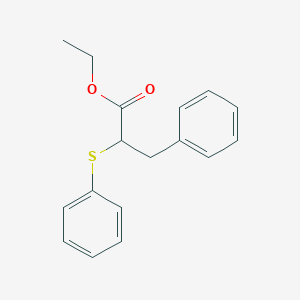![molecular formula C15H19NO2 B14634340 (2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone CAS No. 57269-08-6](/img/structure/B14634340.png)
(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone is a complex organic compound with a unique structure that combines a dimethylphenyl group with a tetrahydrofuro-pyrrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylbenzaldehyde with a suitable furo-pyrrol precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The aromatic ring in the compound allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(2,6-Dimethylphenyl)furan: Shares the dimethylphenyl group but lacks the pyrrol moiety.
(3aR,6aS)-Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-one: Similar furo-pyrrol structure but without the dimethylphenyl group.
Uniqueness: (2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual aromatic and heterocyclic nature allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
57269-08-6 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-(2,6-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H19NO2/c1-10-4-3-5-11(2)14(10)15(17)16-6-12-8-18-9-13(12)7-16/h3-5,12-13H,6-9H2,1-2H3/t12-,13+ |
InChI-Schlüssel |
WPQKZNKWUFMOID-BETUJISGSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2C[C@@H]3COC[C@@H]3C2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CC3COCC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


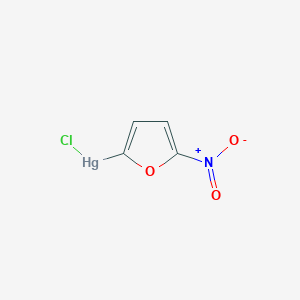
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
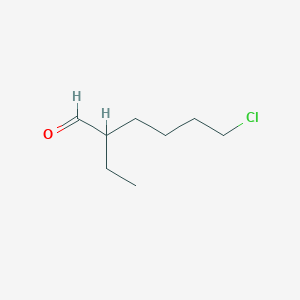
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
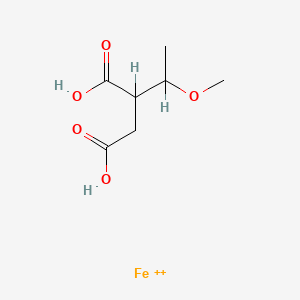


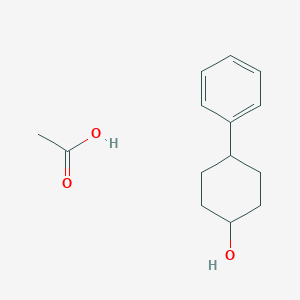
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
